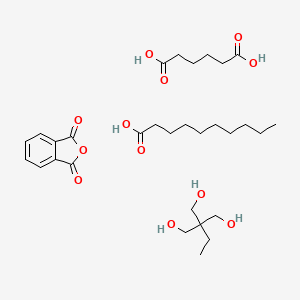
2-Benzofuran-1,3-dione;decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione, decanoate is a complex polymeric compound. It is synthesized through the polymerization of hexanedioic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and 1,3-isobenzofurandione, with decanoate groups. This compound is known for its unique properties, making it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione, decanoate involves a multi-step polymerization process. The primary reactants, hexanedioic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and 1,3-isobenzofurandione, undergo a condensation reaction. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the required temperature. Catalysts may be used to accelerate the reaction, and the polymerization process is monitored to achieve the desired molecular weight and properties. The final product is then purified and processed into various forms for different applications.
Análisis De Reacciones Químicas
Types of Reactions
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione, decanoate can undergo several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure, affecting its properties.
Substitution: Various substituents can be introduced into the polymer chain through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organic compounds for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylated derivatives, while reduction can produce hydroxylated products. Substitution reactions can introduce various functional groups into the polymer chain, altering its properties.
Aplicaciones Científicas De Investigación
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione, decanoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in creating biocompatible implants and prosthetics.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique properties.
Mecanismo De Acción
The mechanism by which hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione, decanoate exerts its effects involves its interaction with various molecular targets. The polymer’s structure allows it to form strong bonds with other molecules, making it effective in applications like coatings and adhesives. The pathways involved in its action depend on the specific application and the environment in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar applications in packaging and textiles.
Polybutylene terephthalate (PBT): Known for its high strength and resistance to solvents.
Polycarbonate (PC): Used in applications requiring high impact resistance and transparency.
Uniqueness
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione, decanoate stands out due to its unique combination of properties, including high thermal stability, biocompatibility, and versatility in various applications. Its ability to undergo multiple types of chemical reactions also makes it a valuable compound for research and industrial use.
Propiedades
Número CAS |
68936-87-8 |
|---|---|
Fórmula molecular |
C30H48O12 |
Peso molecular |
600.7 g/mol |
Nombre IUPAC |
2-benzofuran-1,3-dione;decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid |
InChI |
InChI=1S/C10H20O2.C8H4O3.C6H10O4.C6H14O3/c1-2-3-4-5-6-7-8-9-10(11)12;9-7-5-3-1-2-4-6(5)8(10)11-7;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9/h2-9H2,1H3,(H,11,12);1-4H;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3 |
Clave InChI |
HQEUOMSLAGRSJO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)O.CCC(CO)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O |
Números CAS relacionados |
68936-87-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


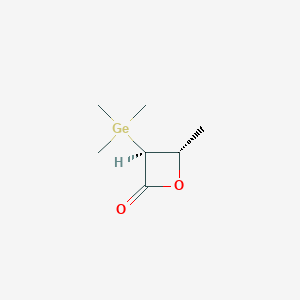
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)
![2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one](/img/structure/B14480690.png)
![5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one](/img/structure/B14480704.png)
![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
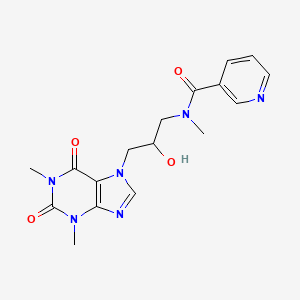
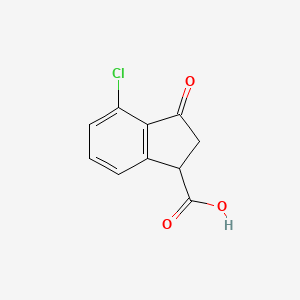
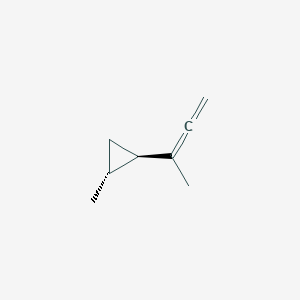
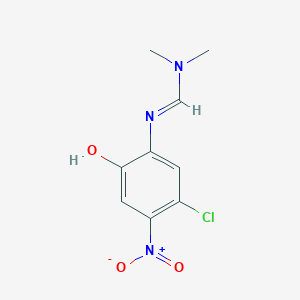
![3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14480725.png)




